Product packaging for Tert-butyl (1-formylcyclopropyl)carbamate(Cat. No.:CAS No. 107259-06-3)

Tert-butyl (1-formylcyclopropyl)carbamate

Cat. No.: B034031
CAS No.: 107259-06-3
M. Wt: 185.22 g/mol
InChI Key: ACMHCEYCNRURST-UHFFFAOYSA-N
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Description

Contextualizing Cyclopropyl (B3062369) Amino Acid Derivatives in Organic Synthesis

Cyclopropyl amino acids, also known as α,β-methano amino acids, are a class of non-natural amino acid derivatives that incorporate a three-membered cyclopropane (B1198618) ring into their structure. publish.csiro.au This small carbocycle introduces unique stereochemical and conformational constraints due to its shortened and bent carbon-carbon bonds. researchgate.net These structural features are of significant interest in medicinal chemistry and peptide design. researchgate.netnih.gov

The incorporation of cyclopropyl amino acid derivatives into peptides can drastically affect the secondary structure and flexibility of the peptide chain, as well as improve its metabolic stability against degradation by enzymes like aminopeptidases. nih.govtaylorandfrancis.com This enhanced stability is a crucial attribute for developing peptide-based drugs. Furthermore, the rigid cyclopropane framework allows for precise control over the spatial orientation of amino acid side chains, a feature that is critical for investigating structure-activity relationships and optimizing the binding of a peptide to its biological target. publish.csiro.aunih.gov

The synthesis of cyclopropylamine (B47189) derivatives has been a significant area of research, with numerous methods developed to create these structures. acs.org These methods range from classical cyclopropanation reactions to more recent developments involving metal-catalyzed processes. acs.org The resulting cyclopropyl amino acids and their derivatives are used as mechanistic probes in biochemical studies and as building blocks for biologically active compounds, including enzyme inhibitors. publish.csiro.auresearchgate.net

Significance of the Formyl Group in Chemical Transformations

The formyl group (–CH=O) is the functional group that defines aldehydes. wikipedia.org Its presence in a molecule like Tert-butyl (1-formylcyclopropyl)carbamate introduces a site of high reactivity, making it a crucial intermediate for a wide array of chemical transformations. biologyinsights.com Formylation, the process of adding a formyl group, is a fundamental tool in organic synthesis for building more complex molecular architectures from simpler precursors. biologyinsights.comgoong.com

The formyl group's carbon atom is electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows for a variety of useful conversions:

Oxidation: The formyl group can be readily oxidized to a carboxylic acid using common oxidizing agents.

Reduction: Conversely, it can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

Nucleophilic Addition: It can undergo addition reactions with various nucleophiles, such as organometallic reagents (e.g., Grignard reagents) or amines, to form new carbon-carbon or carbon-nitrogen bonds.

Wittig Reaction: The formyl group can react with phosphorus ylides in a Wittig reaction to form alkenes.

This versatility makes aldehydes invaluable intermediates in multi-step syntheses, providing a gateway to numerous other functional groups and more complex molecular frameworks. biologyinsights.com

Role of the Tert-butyl Carbamate (B1207046) (Boc) Protecting Group in Synthetic Strategies

The tert-butyloxycarbonyl group, commonly known as the Boc group, is one of the most widely used protecting groups for amines in organic synthesis. numberanalytics.comwikipedia.org In the context of this compound, it masks the reactivity of the amino group on the cyclopropane ring, preventing it from participating in unwanted side reactions during transformations involving the formyl group.

The utility of the Boc group stems from its specific stability and cleavage conditions. It is generally stable to most bases and nucleophiles, allowing for a wide range of reactions to be performed on other parts of the molecule without affecting the protected amine. organic-chemistry.org This stability is crucial for achieving high selectivity in complex syntheses.

The Boc group is, however, designed to be easily removed under acidic conditions. wikipedia.org Treatment with strong acids, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane, efficiently cleaves the carbamate to reveal the free amine, releasing carbon dioxide and a tert-butyl cation in the process. wikipedia.orgrsc.org This acid lability allows for the selective deprotection of the amine at a desired stage of a synthetic sequence. The ability to be used in conjunction with other protecting groups that are removed under different conditions (e.g., the base-labile Fmoc group) makes the Boc group a cornerstone of orthogonal protection strategies, which are particularly vital in complex endeavors like peptide synthesis. numberanalytics.comorganic-chemistry.org

Compound and Functional Group Data

Table 1: Key Functional Groups in this compound

Functional Group Chemical Formula Key Role in the Molecule
Cyclopropyl -C₃H₄- Provides rigid conformational structure and influences biological activity. publish.csiro.aunih.gov
Formyl (Aldehyde) -CHO A reactive site for further chemical modification and synthesis. biologyinsights.com

Table 2: List of Chemical Compounds Mentioned

Compound Name Molecular Formula
Acetic Acid C₂H₄O₂
Anisaldehyde C₈H₈O₂
Benzaldehyde C₇H₆O
Benzene C₆H₆
Biotin C₁₀H₁₆N₂O₃S
Carbon Monoxide CO
Carbon Dioxide CO₂
Chloroform CHCl₃
Coumarin C₉H₆O₂
Dichloromethane CH₂Cl₂
Di-tert-butyl dicarbonate (B1257347) C₁₀H₁₈O₅
Dimethylformamide (DMF) C₃H₇NO
Estragole C₁₀H₁₂O
Ethylene C₂H₄
Formaldehyde CH₂O
Formic Acid CH₂O₂
Guaiacol C₇H₈O₂
Hexane C₆H₁₄
Hydrochloric Acid HCl
Lithium aluminum hydride AlH₄Li
Methanol CH₄O
Methionine C₅H₁₁NO₂S
p-Hydroxybenzaldehyde C₇H₆O₂
Phenol C₆H₆O
Phosphorus oxychloride POCl₃
Piperidine C₅H₁₁N
Potassium permanganate KMnO₄
Salicylaldehyde C₇H₆O₂
Salicylic acid C₇H₆O₃
Sodium borohydride BH₄Na
Sodium Hydride NaH
This compound C₉H₁₅NO₃
Tetrahydrofuran (THF) C₄H₈O
Trifluoroacetic acid (TFA) C₂HF₃O₂
Triethylamine C₆H₁₅N

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO3 B034031 Tert-butyl (1-formylcyclopropyl)carbamate CAS No. 107259-06-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(1-formylcyclopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-8(2,3)13-7(12)10-9(6-11)4-5-9/h6H,4-5H2,1-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMHCEYCNRURST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30438514
Record name tert-Butyl (1-formylcyclopropyl)carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107259-06-3
Record name tert-Butyl (1-formylcyclopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-FORMYLCYCLOPROPYL)CARBAMIC ACID TERT-BUTYL ESTER
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Synthetic Methodologies for Tert Butyl 1 Formylcyclopropyl Carbamate and Its Analogs

Advanced Approaches to Cyclopropane (B1198618) Amino Acid Building Blocks

The synthesis of cyclopropane amino acids, for which tert-butyl (1-formylcyclopropyl)carbamate is a key precursor, often requires sophisticated and scalable routes. These methods aim to construct the strained cyclopropane ring with high stereocontrol and introduce the necessary functional groups for further elaboration.

Intramolecular Isocyanate Trapping via Hofmann Rearrangement

A notable and efficient strategy for accessing protected cyclopropane amino acid building blocks involves an intramolecular isocyanate trapping mechanism via a Hofmann rearrangement. acs.org This approach provides a scalable route that avoids the use of neurotoxic oxidants or precious metal catalysts. acs.org The key step is the Hofmann rearrangement of a primary amide, which generates an isocyanate intermediate. wikipedia.org In the context of synthesizing cyclopropane-containing structures, this rearrangement can be designed to facilitate an intramolecular trapping of the isocyanate by a suitably positioned nucleophile, leading to the formation of a bicyclic carbamate (B1207046). acs.org

The reaction of a primary amide with reagents like bromine in the presence of a base (e.g., sodium hydroxide) initiates the Hofmann rearrangement, proceeding through an N-bromoamide intermediate to form the isocyanate. wikipedia.orgmasterorganicchemistry.com This isocyanate can then be trapped by various nucleophiles. wikipedia.org For instance, using tert-butyl alcohol allows for the formation of a tert-butoxycarbonyl (Boc)-protected amine. wikipedia.org In the synthesis of cyclopropane amino acid precursors, the intramolecular variant of this reaction is particularly powerful. It allows for the creation of enantioenriched and diastereopure bicyclic carbamates, which serve as versatile intermediates. acs.org

These bicyclic carbamates can be subsequently opened to reveal the desired cyclopropane amino acid scaffold. acs.org The electrophilic nature of these cyclic systems allows for further functionalization, expanding their synthetic utility. acs.org

Stereoselective Cyclopropanation Strategies

The direct construction of the cyclopropane ring through cyclopropanation reactions is a cornerstone of synthesizing these building blocks. Stereoselectivity is a critical aspect of these transformations, and various catalytic systems have been developed to control the spatial arrangement of the newly formed stereocenters.

Rh(II)-Catalyzed Cyclopropanation

Rhodium(II) carboxylates are highly effective catalysts for the cyclopropanation of alkenes with diazo compounds. nih.gov The choice of the carboxylate ligand on the rhodium catalyst can significantly influence the chemo- and diastereoselectivity of the reaction. nih.gov For the cyclopropanation of alkenes with α-alkyl-α-diazoesters, sterically demanding ligands are often employed to suppress side reactions like β-hydride elimination. nih.gov For instance, dirhodium tetraoctanoate can lead to β-hydride elimination as the major pathway, while catalysts with bulkier ligands, such as triphenylacetate (TPA), can impart high diastereoselectivity in the cyclopropanation. nih.gov The use of Rh₂(TPA)₄ has been shown to be particularly effective for diastereoselective cyclopropanation, highlighting the importance of the ligand's steric bulk. nih.gov

Chiral (Salen)Ru(II) Cyclopropanation Catalysis

Chiral salen-metal complexes are powerful catalysts for a wide array of asymmetric transformations, including cyclopropanation. acs.org Chiral (Salen)Ru(II) complexes, in particular, have been shown to be effective catalysts for cis-selective and enantioselective cyclopropanation reactions. thieme-connect.comelsevierpure.com For example, an (R,R)-(ON+)(Salen)ruthenium(II) complex has demonstrated the ability to catalyze asymmetric cyclopropanation with high cis-selectivity and enantioselectivity (up to 92% ee). thieme-connect.com The tunability of the salen ligand's steric and electronic properties allows for the fine-tuning of the catalyst's performance, enabling high levels of stereoinduction. acs.org Recent advancements have also explored the use of chiral salen-Mo catalysts for the deoxygenative cyclopropanation of 1,2-dicarbonyl compounds, providing a safer alternative to the use of potentially explosive diazo compounds. nih.govacs.org

Ring-Opening Reactions for Diversification

The strained nature of the cyclopropane ring makes it susceptible to ring-opening reactions, a property that can be exploited for the diversification of cyclopropane-containing building blocks. acs.orgnih.gov The regioselectivity of the ring-opening is often dictated by the substituents on the cyclopropane ring. nih.gov

In the case of donor-acceptor cyclopropanes, ring-opening typically occurs at the vicinal bond to form a zwitterionic intermediate, which can then be trapped by nucleophiles and electrophiles. nih.gov However, strong σ-acceptor groups can lead to the cleavage of the distal bond. nih.gov For protected cyclic carbamates derived from the intramolecular Hofmann rearrangement, ring-opening with a nucleophilic bromide source provides direct access to halogenated cyclopropane amino acid derivatives. acs.org This transformation is advantageous as it avoids the need for harsher conditions typically required for converting alcohols to bromides. acs.org The resulting brominated compounds can then undergo further functionalization through Sₙ2 reactions. acs.org Reductive ring-opening of cyclopropane derivatives, particularly in the presence of a metal catalyst like Ni(II), offers another pathway to functionalized amino acid derivatives, such as those containing double bonds. beilstein-journals.orgnih.gov

Protecting Group Chemistry in the Synthesis of Carbamate Derivatives

In the synthesis of carbamate derivatives, particularly those involving multifunctional scaffolds like the formylcyclopropyl moiety, protecting group chemistry is indispensable. wikipedia.org A protecting group is a reversibly formed derivative of a functional group that temporarily reduces its reactivity, ensuring that chemical transformations can be directed to other parts of the molecule. wikipedia.org For amines, conversion to a carbamate is a common and effective protection strategy as it renders the nitrogen lone pair significantly less nucleophilic and basic. weebly.com

The effectiveness of a protecting group strategy depends on several factors: the group must be introduced in high yield under mild conditions, be stable to the conditions of subsequent reaction steps, and be removable in high yield without affecting other parts of the molecule. weebly.com In syntheses involving multiple protecting groups, an "orthogonal" strategy is often employed. This involves choosing groups that can be removed under distinct sets of conditions (e.g., one acid-labile and another removed by hydrogenation), allowing for selective deprotection at different stages of a synthesis. total-synthesis.commasterorganicchemistry.com

Boc Protection of Amines

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, valued for its stability under a broad range of nucleophilic and basic conditions. nih.govtotal-synthesis.com It is, however, readily cleaved under moderately acidic conditions, a property that makes it highly useful in orthogonal protection schemes. nih.govwikipedia.org

The standard reagent for introducing the Boc group is di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride (B1165640) (Boc₂O). wikipedia.orgchemicalbook.com The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. total-synthesis.com This process is versatile and can be performed under various conditions. fishersci.co.uk Common protocols include using a base such as sodium bicarbonate or sodium hydroxide (B78521) in an aqueous-organic solvent mixture (like THF/water or dioxane/water), or using an organic base like 4-dimethylaminopyridine (B28879) (DMAP) in an aprotic solvent such as acetonitrile. wikipedia.orgfishersci.co.uk The use of DMAP can catalyze the reaction, sometimes being essential for the protection of less reactive amines. chemicalbook.com

The synthesis of analogs of this compound, such as N-Boc-protected (1-cyclopropyl)cyclopropylamine, demonstrates a practical application of this methodology. In a reported synthesis, 1-cyclopropylcyclopropanecarboxylic acid was converted to the corresponding amine via a Curtius degradation, which was then protected using the Boc group. nih.gov This transformation highlights a reliable route to Boc-protected cyclopropylamine (B47189) derivatives.

Table 1: Representative Conditions for Boc Protection of Amines
SubstrateReagentBase/CatalystSolventConditionsYieldReference
L-PhenylalanineDi-tert-butyl dicarbonateNaOHtert-Butyl alcohol / WaterRT, overnight95% orgsyn.org
(1-Cyclopropyl)cyclopropylamine (from Curtius degradation)Di-tert-butyl dicarbonateNot specified (Weinstock protocol)Not specifiedNot specified76% nih.gov
Various AminesDi-tert-butyl dicarbonateNone (catalyst-free)Water / AcetoneRTGood to Excellent nih.gov
Amide NitrogenDi-tert-butyl dicarbonateDMAPAcetonitrileNot specifiedHigh wikipedia.org

Alternative Carbamate Protecting Groups (e.g., Cbz)

The benzyloxycarbonyl (Cbz or Z) group is another cornerstone of amine protection in organic synthesis, first introduced by Bergmann and Zervas in the 1930s for peptide synthesis. total-synthesis.comwenxuecity.com It is orthogonal to the Boc group, as it is stable to the acidic conditions used for Boc removal but can be selectively cleaved by catalytic hydrogenolysis. total-synthesis.commasterorganicchemistry.com

The Cbz group is typically introduced by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. wikipedia.orgcommonorganicchemistry.com Common conditions for this reaction are known as the Schotten-Baumann conditions, which typically involve an aqueous base like sodium hydroxide or sodium carbonate in a biphasic system. total-synthesis.comcommonorganicchemistry.com Alternatively, organic bases can be used in anhydrous solvents. total-synthesis.com The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of benzyl chloroformate, displacing the chloride ion. youtube.com The liberated HCl is neutralized by the base present in the reaction mixture. total-synthesis.com

The key advantage of the Cbz group is its removal under neutral conditions via catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst, such as Pd/C), which produces toluene, carbon dioxide, and the free amine. wenxuecity.comwikipedia.org This mild cleavage condition is compatible with many other functional groups, including acid-sensitive ones, making the Cbz group a valuable tool in the synthesis of complex molecules. total-synthesis.com However, its use is incompatible with molecules containing other reducible functional groups, such as alkenes or alkynes, if hydrogenation is the intended deprotection method. masterorganicchemistry.com

Table 2: General Conditions for Cbz Protection of Amines
ReagentBaseSolventTypical ConditionsReference
Benzyl chloroformate (Cbz-Cl)Aqueous NaOH or Na₂CO₃THF or other organic solvent / WaterSchotten-Baumann conditions, 0°C to RT total-synthesis.comcommonorganicchemistry.com
Benzyl chloroformate (Cbz-Cl)Organic base (e.g., Triethylamine)Anhydrous organic solvent (e.g., Dichloromethane)0°C to RT total-synthesis.com
Benzyl N-succinimidyl carbonate (Cbz-OSu)Organic base (e.g., Triethylamine)Anhydrous organic solvent (e.g., THF, Dichloromethane)RT commonorganicchemistry.com

Reactivity and Transformational Studies of Tert Butyl 1 Formylcyclopropyl Carbamate

Aldehyde Reactivity of the Formyl Group

The formyl group in tert-butyl (1-formylcyclopropyl)carbamate is a primary site for a range of chemical reactions typical of aldehydes.

The electrophilic carbon atom of the formyl group is susceptible to attack by various nucleophiles. These reactions are fundamental in elongating the carbon chain and introducing new functional groups. For instance, the formyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules.

The aldehyde functionality can be readily reduced to a primary alcohol, yielding tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate. This transformation is commonly achieved using standard reducing agents.

Table 1: Common Reducing Agents for the Formyl Group

Reducing Agent Product
Sodium borohydride (B1222165) tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate
Lithium aluminum hydride tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate

This data is based on common chemical transformations and may not represent specific experimental results for this exact compound.

Conversely, the formyl group can be oxidized to a carboxylic acid. This transformation introduces a new acidic functional group, further expanding the synthetic utility of the molecule.

Table 2: Common Oxidizing Agents for the Formyl Group

Oxidizing Agent Product
Potassium permanganate 1-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylic acid
Chromium trioxide 1-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylic acid

This data is based on common chemical transformations and may not represent specific experimental results for this exact compound.

Cyclopropane (B1198618) Ring Strain and its Influence on Reactivity

The cyclopropane ring in this compound possesses significant ring strain due to the deviation of its bond angles from the ideal tetrahedral angle. masterorganicchemistry.com This inherent strain, a combination of angle and torsional strain, makes the ring susceptible to cleavage under certain reaction conditions, a factor that can be harnessed in synthetic strategies. masterorganicchemistry.com The C-C bonds within the cyclopropane ring are weaker than those in typical acyclic alkanes, contributing to its unique reactivity. masterorganicchemistry.com

The relief of ring strain is a powerful thermodynamic driving force for reactions involving the opening of the cyclopropane ring.

The presence of the electron-withdrawing formyl and carbamate (B1207046) groups can activate the cyclopropane ring towards nucleophilic attack, leading to ring-opening. While specific studies on this compound are not detailed, analogous systems demonstrate that nucleophiles can attack one of the cyclopropyl (B3062369) carbons, resulting in the cleavage of a C-C bond and the formation of a more stable, acyclic product. The regioselectivity of such an attack would be influenced by the steric and electronic environment around the ring.

Ring-Opening Reactions

Computational Studies on Ring-Opening Mechanisms

While specific computational studies on this compound are not prevalent in the literature, extensive research on related systems provides significant insight. The reactivity of cyclopropane rings is intrinsically linked to their high degree of angle strain. The carbon-carbon bonds, often described as "banana bonds," result from a deviation from the ideal sp³ hybridization, leading to increased p-character in the ring bonds. This structural feature makes the ring susceptible to opening by various reagents.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in modeling the reaction pathways for the ring-opening of substituted cyclopropanes. epfl.chnih.gov For a molecule like this compound, computational studies would focus on several key aspects:

Activation Barriers: Calculating the energy barriers for ring-opening initiated by nucleophilic attack on the formyl carbonyl or by electrophilic activation.

Reaction Intermediates: Identifying the structure and stability of potential intermediates, such as zwitterions or radicals, that could form during a transformation.

Thermodynamic Stability: Comparing the relative energies of the closed-ring reactant versus potential ring-opened products to predict the feasibility of a reaction.

Studies on related aminocyclopropanes have used DFT calculations to rationalize the formation of different products resulting from Lewis acid-catalyzed ring-opening reactions, demonstrating the predictive power of these computational tools. epfl.ch

Stereochemical Implications of Cyclopropane Transformations

The stereochemistry of reactions involving the cyclopropane ring is a critical consideration for synthetic applications. The rigid, planar nature of the three-membered ring dictates the facial accessibility for reagents and controls the stereochemical outcome of ring-opening reactions.

Research on carbamate-protected aminocyclopropanes has demonstrated strategies for oxidative ring-opening that lead to the formation of valuable 1,3-difunctionalized propylamines. epfl.ch These transformations proceed through defined mechanistic pathways, such as S_N2 or elimination-addition, which allows for predictable control over the final stereochemistry. epfl.ch For instance, a Lewis acid-catalyzed 1,3-aminothiolation of cyclopropane dicarboxylates proceeds smoothly to yield ring-opened products with specific stereochemical arrangements. nih.gov The inherent strain of the ring facilitates these transformations, which might not be as favorable in acyclic or larger ring systems.

Carbamate Group Transformations and Stability

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, prized for its unique stability profile and reliable cleavage conditions. fishersci.co.ukresearchgate.net

Cleavage Mechanisms of Carbamates

The removal, or cleavage, of the Boc group is a fundamental transformation. Its success hinges on the use of conditions that are orthogonal to other functional groups present in the molecule. The Boc group is generally stable to basic conditions, catalytic hydrogenation, and many nucleophiles, but it is readily cleaved by acids. researchgate.netorganic-chemistry.orgnih.gov

A variety of methods have been developed for Boc deprotection, each with specific advantages.

Cleavage MethodTypical ReagentsConditionsSelectivity Notes
Acidolysis Trifluoroacetic acid (TFA), Hydrochloric acid (HCl)Anhydrous organic solvents (e.g., DCM, Ethyl Acetate) at room temperature. fishersci.co.ukjk-sci.comMost common method; can be harsh on other acid-sensitive groups.
Lewis Acids Zinc Bromide (ZnBr₂), Aluminum Chloride (AlCl₃), Trimethylsilyl Iodide (TMSI)Aprotic solvents (e.g., CH₂Cl₂). jk-sci.combzchemicals.comresearchgate.netCan offer different selectivity; TMSI is effective for stubborn cases. researchgate.net
Basic Cleavage Sodium t-butoxide, Tetrabutylammonium fluoride (B91410) (TBAF)Generally not favored for Boc, but possible under harsh conditions or with specific substrates. researchgate.netorganic-chemistry.orgLess common; useful when acidic conditions must be avoided.
Thermolysis HeatHigh temperatures, often in a high-boiling solvent or in continuous flow systems. acs.orgCan be performed without reagents, offering high functional group tolerance. acs.org

Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. The development of bioorthogonal cleavage strategies for protecting groups like carbamates is a significant area of research. A prominent strategy involves the inverse-electron-demand Diels-Alder (IEDDA) reaction, often termed a "click-to-release" system. nih.govchemrxiv.org

In one such system, a tetrazine moiety is linked to a carbamate. chemrxiv.orgresearchgate.net This conjugate is stable until the introduction of a highly reactive trans-cyclooctene (B1233481) (TCO). The rapid IEDDA reaction between the tetrazine and TCO triggers a cascade that results in a 1,4-elimination, cleaving the carbamate and releasing the free amine. nih.govchemrxiv.org This approach offers exceptional control, allowing for the cleavage to be initiated at a specific time and place by the addition of the TCO activator. nih.gov Such methods have been used for the selective cleavage of antibody-drug conjugates in biological media like plasma. nih.govresearchgate.net

A key feature of the Boc group is its considerable stability against hydrolysis, particularly under basic or neutral conditions. organic-chemistry.orgnih.gov This stability is largely attributed to the steric hindrance provided by the bulky tert-butyl group, which physically blocks the approach of nucleophiles like hydroxide (B78521) ions to the electrophilic carbonyl carbon. reddit.com

While highly stable to bases, the Boc carbamate is designed to be labile under acidic conditions. fishersci.co.uk The mechanism of acidic hydrolysis involves protonation of the carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates to release the free amine and carbon dioxide. jk-sci.com This differential stability is the cornerstone of its utility as a protecting group.

Role of Carbamates as Amine Protecting Groups

The primary role of the tert-butyl carbamate moiety in the title compound is to serve as a protecting group for the cyclopropylamine (B47189) nitrogen. Protecting groups are essential in multi-step organic synthesis to prevent a reactive functional group, like an amine, from undergoing unwanted side reactions while other parts of the molecule are being modified. rsc.org

The Boc group is favored for several reasons:

Ease of Installation: It is typically installed by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a mild base. fishersci.co.ukjk-sci.com

Robust Stability: As discussed, it is resistant to a wide range of reagents and conditions, including nucleophiles, bases, and reductive conditions like catalytic hydrogenation. researchgate.netorganic-chemistry.orgnih.gov

Reliable Cleavage: It can be removed cleanly and efficiently under mild acidic conditions that are often compatible with many other functional groups. fishersci.co.uk

This combination of properties allows for the strategic unmasking of the amine at the desired point in a synthetic sequence, making the Boc group an invaluable tool in the synthesis of complex molecules. bzchemicals.comacs.org

Mechanistic Investigations of Reactions Involving Tert Butyl 1 Formylcyclopropyl Carbamate

Elucidation of Reaction Pathways

The reactivity of Tert-butyl (1-formylcyclopropyl)carbamate is governed by the interplay of its three key functional groups: the formyl group, the tert-butoxycarbonyl (Boc) protected amine, and the strained cyclopropyl (B3062369) ring. The formyl group, an electrophilic center, readily undergoes nucleophilic attack, serving as a handle for various chemical transformations. Common reaction pathways include oxidation of the formyl group to a carboxylic acid using standard oxidizing agents, or its reduction to a primary alcohol with reducing agents like sodium borohydride (B1222165).

The carbamate (B1207046) moiety can participate in reactions as well. For instance, it can mimic the transition state of enzyme-catalyzed reactions, suggesting its potential role in the design of enzyme inhibitors. The Boc protecting group itself is stable under many conditions but can be removed under acidic conditions to liberate the free amine, which can then undergo further reactions.

The cyclopropane (B1198618) ring imparts significant steric constraints and unique electronic properties to the molecule. Reactions involving this strained ring system are of particular interest. While specific, detailed pathways for complex reactions starting from this compound are not extensively documented in publicly available literature, the fundamental reactivity of its components suggests pathways involving initial reaction at the formyl group, followed by transformations that may or may not involve the cyclopropyl ring. For example, the synthesis of more complex molecules often involves the use of this compound as a key intermediate, where the formyl group is the primary site of reaction.

Role of Catalysts in Stereoselective Transformations

Achieving stereocontrol in reactions involving this compound is crucial for its application in the synthesis of chiral molecules. While specific catalytic asymmetric reactions for this exact compound are not widely reported, the principles of stereoselective catalysis can be applied to predict and design such transformations.

Organocatalysis, for instance, offers a powerful tool for controlling the stereochemical outcome of reactions involving aldehydes. Chiral secondary amines, such as proline and its derivatives, are known to catalyze asymmetric aldol (B89426) and Mannich reactions by forming chiral enamines or iminium ions as key intermediates. This strategy could be employed to achieve enantioselective additions to the formyl group of this compound.

Furthermore, metal-based catalysts can play a significant role. For example, in the context of related compounds, chiral nickel(II)-diamine complexes have been shown to catalyze the asymmetric Michael addition of malonates to nitroalkenes. mdpi.com This suggests the potential for using chiral metal complexes to mediate stereoselective additions to derivatives of this compound. The catalyst's chiral ligands would create a chiral environment around the metal center, dictating the facial selectivity of the nucleophilic attack.

The following table summarizes potential catalytic strategies for stereoselective transformations of this compound based on reactions of similar compounds.

Catalytic SystemReaction TypePotential Outcome
Chiral secondary amines (e.g., Proline)Aldol or Mannich reactionEnantioselective C-C bond formation at the formyl group
Chiral Nickel(II)-diamine complexesMichael addition to an α,β-unsaturated derivativeEnantioselective conjugate addition
LipasesKinetic resolution of a racemic derivativeSeparation of enantiomers

Computational Chemistry and DFT Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool for investigating reaction mechanisms in organic chemistry, providing insights into transition states and reaction energy profiles that are often difficult to obtain experimentally. While specific DFT studies on this compound are scarce in the literature, the principles of computational analysis can be applied to understand its reactivity.

Transition State Analysis

The analysis of transition states is fundamental to understanding reaction kinetics and selectivity. For reactions involving this compound, DFT calculations could be used to model the transition state structures for various transformations. For example, in a nucleophilic addition to the formyl group, computational analysis could reveal the geometry of the transition state, including the bond lengths and angles of the forming bond and the orientation of the nucleophile relative to the cyclopropyl ring.

In stereoselective reactions, comparing the energies of the transition states leading to different stereoisomers can explain the origin of the observed selectivity. For a catalyst-controlled reaction, the transition state model would include the catalyst, the substrate, and the reactant, allowing for an analysis of the non-covalent interactions that stabilize one transition state over the other.

Energy Profiles of Reactions

DFT calculations can be used to construct reaction energy profiles, which map the energy of the system as it progresses from reactants to products through transition states and intermediates. This provides a quantitative picture of the reaction mechanism. For instance, the energy profile for a multi-step synthesis involving this compound would show the activation energy for each step, allowing for the identification of the rate-determining step.

A hypothetical energy profile for the reduction of the formyl group would show the energy of the reactants (this compound and the reducing agent), the transition state for the hydride attack, and the final alcohol product. Similarly, for a more complex reaction, the energy profile could reveal the presence of intermediates and the relative energy barriers for competing pathways, thus explaining the observed product distribution. For example, DFT calculations on the copper-catalyzed carboarylation-ring closure of alkynes have been used to compare the free energy profiles of different mechanistic possibilities, identifying the most likely reaction pathway. beilstein-journals.org A similar approach could be applied to reactions of this compound to elucidate their mechanisms.

Applications of Tert Butyl 1 Formylcyclopropyl Carbamate in Advanced Organic Synthesis

Building Block for Noncanonical Amino Acids and Peptidomimetics

The structure of tert-butyl (1-formylcyclopropyl)carbamate inherently lends itself to the synthesis of non-canonical amino acids (ncAAs) and peptidomimetics. These molecules are crucial in modern drug discovery and materials science as they can introduce unique structural and functional properties into peptides and other polymers. The cyclopropyl (B3062369) ring, in particular, offers a rigid scaffold that can enforce specific conformations, a desirable trait in the design of biologically active molecules.

While direct experimental evidence for the incorporation of this compound into peptides via Solid-Phase Peptide Synthesis (SPPS) is not readily found in the surveyed literature, its structure is amenable to such applications. The Boc-protected amine allows for compatibility with standard SPPS protocols. The aldehyde functionality could be subjected to various chemical transformations either before or after coupling to the solid support, enabling the introduction of diverse side chains.

The general workflow for its potential use in SPPS would involve:

Modification of the Aldehyde: The formyl group could be converted to a carboxylic acid, an amine, or another functional group suitable for peptide coupling.

Coupling to Resin: The modified amino acid derivative would then be coupled to a growing peptide chain on a solid support.

Deprotection and Further Coupling: The Boc protecting group would be removed to allow for the addition of the next amino acid in the sequence.

This approach would allow for the site-specific incorporation of a cyclopropyl-containing amino acid, thereby introducing a conformational constraint into the peptide backbone.

The cyclopropyl group is a well-known structural motif for inducing conformational rigidity. By using this compound as a starting material, chemists can synthesize a variety of conformationally restricted amino acids. The aldehyde can serve as a handle for chain extension or modification to create different side chains, while the cyclopropane (B1198618) ring locks the α-carbon and the adjacent atoms into a fixed spatial arrangement. This conformational restriction is highly sought after in the design of peptides with enhanced stability, receptor affinity, and biological activity.

Table 1: Potential Transformations of the Formyl Group for Amino Acid Synthesis

Reagent/Reaction TypeResulting Functional GroupPotential Amino Acid Type
Oxidation (e.g., with NaClO2)Carboxylic AcidCyclopropyl glycine derivative
Reductive AminationAmineDiamino acid derivative
Wittig ReactionAlkeneUnsaturated amino acid
Grignard ReactionSecondary AlcoholHydroxylated amino acid

Precursor for Bioactive Molecules and Pharmaceutical Intermediates

The inherent functionalities of this compound make it an attractive starting point for the synthesis of bioactive molecules and pharmaceutical intermediates. The combination of a protected amine and a reactive aldehyde on a rigid cyclopropane scaffold is a feature found in various biologically active compounds.

Although specific examples of drug candidates derived directly from this compound are not prominent in the available literature, its potential as a scaffold in drug discovery is significant. The cyclopropyl ring is present in a number of approved drugs, where it often contributes to improved metabolic stability and potency. The aldehyde and protected amine functionalities allow for the facile introduction of various pharmacophoric groups, enabling the exploration of structure-activity relationships in drug discovery campaigns.

The tert-butyl carbamate (B1207046) (Boc) group is primarily known as a protecting group. However, carbamate functionalities are also utilized in prodrug design to improve the pharmacokinetic properties of a drug. While there is no specific information on the use of this compound in prodrug design, the carbamate moiety could potentially be modified to create a prodrug that releases an active aminocyclopropyl-containing molecule under specific physiological conditions.

Development of Novel Synthetic Reagents and Methodologies

The unique combination of functional groups in this compound also positions it as a potential platform for the development of new synthetic reagents and methodologies. The aldehyde can participate in a wide range of chemical transformations, and the strained cyclopropyl ring can undergo unique ring-opening reactions under specific conditions.

Detailed research on the development of novel synthetic reagents and methodologies specifically utilizing this compound is not widely documented. However, its structure suggests potential for use in multicomponent reactions or as a chiral building block after resolution of its enantiomers. Further exploration by synthetic chemists could unlock new and efficient ways to construct complex molecular targets.

Future Directions and Research Perspectives

Exploration of Asymmetric Synthesis Routes for Enantiopure Derivatives

The development of methods for the asymmetric synthesis of enantiopure derivatives of tert-butyl (1-formylcyclopropyl)carbamate is a significant area for future research. The chirality of many biologically active molecules is crucial for their efficacy, and the ability to control the stereochemistry of the cyclopropane (B1198618) ring and its substituents would greatly enhance the value of this scaffold.

Current research has demonstrated the successful use of chiral catalysts in related systems. For instance, chiral bis(cyclohexyldiamine)-based Ni(II) complexes have been employed for the highly enantioselective Michael addition of malonates to nitroalkenes, achieving excellent yields and enantiomeric excesses. mdpi.com This approach could be adapted to reactions involving this compound, potentially leading to the synthesis of enantiomerically enriched products.

Another promising avenue is the use of organocatalysts, such as O-TMS-protected prolinol, which have been effective in asymmetric Michael additions of nitromethane (B149229) to α,β-unsaturated aldehydes. mdpi.com Exploring the application of such catalysts in reactions with this compound could provide a metal-free and environmentally benign route to chiral derivatives. The development of enantiopure bifunctional S(VI) transfer reagents also presents a novel strategy for achieving asymmetric synthesis with excellent stereochemical control. chemrxiv.org

Future work in this area will likely involve:

Screening of various chiral metal complexes and organocatalysts.

Optimization of reaction conditions to maximize enantioselectivity.

Synthesis of both (R) and (S) enantiomers to facilitate structure-activity relationship studies.

Advanced Mechanistic Studies on Novel Transformations

A deeper understanding of the reaction mechanisms involving this compound will be critical for developing new and more efficient synthetic transformations. The strained nature of the cyclopropane ring can lead to unique reactivity that warrants detailed investigation.

For example, mechanistic studies of conjugate addition reactions catalyzed by chiral nickel(II)-diamine complexes have proposed a pathway involving the displacement of a diamine ligand by the malonate to form a chiral enolate intermediate. mdpi.com Similar detailed mechanistic investigations into reactions of this compound could uncover novel reaction pathways and intermediates.

Future research should focus on:

Utilizing computational chemistry to model reaction pathways and transition states.

Employing advanced spectroscopic techniques to identify and characterize reaction intermediates.

Conducting kinetic studies to elucidate the factors influencing reaction rates and selectivity.

Expansion of Applications in Medicinal Chemistry and Materials Science

The carbamate (B1207046) group is a key structural motif in many approved drugs, valued for its chemical stability and ability to enhance cell membrane permeability. nih.gov The tert-butyl group, in particular, is widely used in drug synthesis to modify chemical and physical properties, such as increasing solubility in organic solvents and providing steric protection to functional groups. nih.gov These properties make this compound an attractive starting material for the synthesis of novel therapeutic agents.

The aldehyde functionality provides a handle for a wide range of chemical modifications, allowing for the introduction of diverse pharmacophores. For instance, it can be converted to a hydroxymethyl group, as seen in tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate, which has been used in the synthesis of spirocyclopropanated analogues of insecticides. chemicalbook.com This highlights the potential for creating a variety of biologically active compounds.

In the realm of materials science, the tert-butyl group is known to enhance the solubility of polymers in organic solvents. taylorandfrancis.com The incorporation of the rigid cyclopropyl (B3062369) unit from this compound into polymer backbones could lead to materials with novel thermal and mechanical properties. The reactivity of the aldehyde group could also be exploited for surface modification and the creation of functional materials.

Future research directions in these applied fields include:

Medicinal Chemistry:

Synthesis of libraries of compounds derived from this compound for high-throughput screening against various biological targets.

Design and synthesis of targeted enzyme inhibitors, leveraging the unique three-dimensional structure of the cyclopropane ring. nih.gov

Development of novel antibacterial and anticancer agents based on the azetidinone scaffold, which can be accessed from related carbamate precursors.

Materials Science:

Polymerization of monomers derived from this compound to create new polymers with tailored properties.

Use as a cross-linking agent in the development of novel thermosets and elastomers.

Functionalization of surfaces and nanoparticles to create advanced materials for applications in catalysis and electronics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of tert-butyl (1-formylcyclopropyl)carbamate, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves carbamate formation via reaction of 1-formylcyclopropylamine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., using DMAP or triethylamine). Optimization includes controlling stoichiometry (1:1.2 amine-to-Boc ratio), temperature (0–25°C), and inert atmosphere to minimize side reactions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the tert-butyl group (δ ~1.4 ppm for 9H, singlet) and formyl proton (δ ~8.1–8.3 ppm, singlet). Cyclopropane protons appear as distinct multiplet signals (δ ~1.2–1.8 ppm).
  • IR Spectroscopy : Detect the carbonyl stretch of the formyl group (~1700 cm⁻¹) and carbamate C=O (~1680 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak (M+H⁺) should match the molecular weight (e.g., C₉H₁₅NO₃: 201.23 g/mol) .

Q. What are the recommended storage and handling protocols to maintain the stability of tert-butyl carbamate derivatives?

  • Methodological Answer : Store at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis. Use desiccants (silica gel) to mitigate moisture. Handle in fume hoods with PPE (nitrile gloves, lab coat) to avoid inhalation or skin contact. Stability tests (TGA/DSC) under varying pH and temperature conditions are advised to determine degradation thresholds .

Advanced Research Questions

Q. How do steric effects of the cyclopropane ring influence the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer : The strained cyclopropane ring increases electrophilicity of the formyl group, accelerating nucleophilic attack. Kinetic studies (e.g., Hammett plots) using substituted nucleophiles (e.g., amines, hydrazines) can quantify steric vs. electronic contributions. Computational modeling (DFT) further elucidates transition-state geometries .

Q. What strategies resolve contradictions in reported yields for tert-butyl carbamate synthesis under catalytic vs. stoichiometric conditions?

  • Methodological Answer : Contradictions often arise from catalyst choice (e.g., DMAP vs. enzyme-mediated catalysis) or solvent polarity. Systematic screening via Design of Experiments (DoE) identifies optimal parameters. For example, enzymatic catalysis (lipases) in non-polar solvents (toluene) may improve enantioselectivity but reduce yield compared to DMAP in THF .

Q. How can enantioselective synthesis of chiral tert-butyl carbamate derivatives be achieved using asymmetric catalysis?

  • Methodological Answer : Chiral phosphoric acids or organocatalysts (e.g., Jacobsen’s thiourea) enable enantioselective Mannich or Ugi reactions. For this compound, dynamic kinetic resolution using Pd-catalyzed allylic alkylation retains stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .

Q. What mechanistic insights explain the stability of tert-butyl carbamates under acidic vs. basic conditions?

  • Methodological Answer : Under acidic conditions (pH <3), the Boc group is cleaved via protonation of the carbonyl, forming a carbamic acid intermediate. Under basic conditions (pH >10), hydroxide ion attack leads to carbamate hydrolysis. Stability assays (HPLC tracking degradation products) at varied pH and temperatures validate these pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.